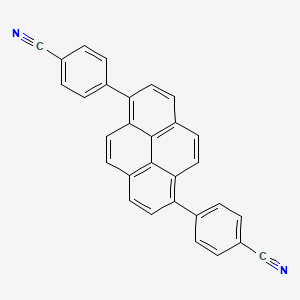
DIBENZO-p-DIOXIN, 1-NITRO-2,3,7,8-TETRACHLORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- is a polychlorinated dibenzo-p-dioxin (PCDD) compound. It is a highly toxic and persistent environmental pollutant, often associated with industrial processes and waste incineration. This compound is known for its stability and resistance to degradation, making it a significant concern for environmental and human health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- typically involves the chlorination of dibenzo-p-dioxin. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions on the dibenzo-p-dioxin molecule.
Industrial Production Methods
Industrial production of this compound often involves the use of chlorinated precursors and controlled reaction environments to minimize the formation of unwanted by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Due to its toxic nature, stringent safety measures and environmental controls are implemented during production.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- has several scientific research applications:
Chemistry: It is used as a reference compound in studies of dioxin toxicity and environmental persistence.
Biology: Research on its effects on biological systems helps understand its impact on health and ecosystems.
Medicine: Studies focus on its potential role in carcinogenesis and other health effects.
Industry: It is used in the development of analytical methods for detecting and quantifying dioxins in environmental samples.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
Polychlorinated dibenzofurans (PCDFs): Similar in structure and toxicity to PCDDs.
Polychlorinated biphenyls (PCBs): Although structurally different, they share similar toxicological properties.
Uniqueness
Dibenzo-p-dioxin, 1-nitro-2,3,7,8-tetrachloro- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Its nitro group adds an additional layer of complexity to its interactions with biological systems and environmental behavior.
Eigenschaften
| 62782-12-1 | |
Molekularformel |
C12H3Cl4NO4 |
Molekulargewicht |
367.0 g/mol |
IUPAC-Name |
2,3,7,8-tetrachloro-1-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)10(16)11(12)17(18)19/h1-3H |
InChI-Schlüssel |
IXSTUEXABKYCLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)

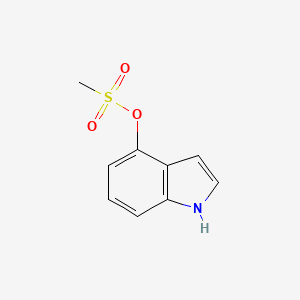
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)

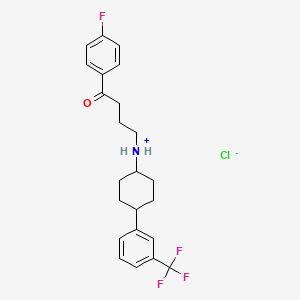
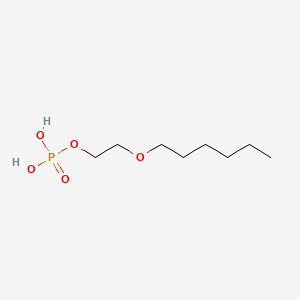
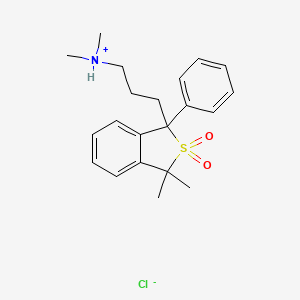
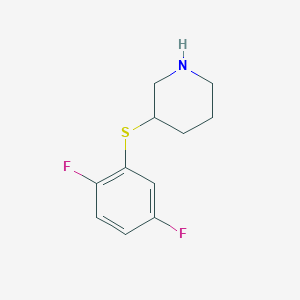
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
